molecular formula C23H25N3O3 B2439365 N-(4-butylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1004392-59-9

N-(4-butylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2439365
CAS No.: 1004392-59-9
M. Wt: 391.471
InChI Key: IPGVLMVVPHKIRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-butylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-4-5-6-17-9-11-18(12-10-17)24-23(28)22-20(29-3)15-21(27)26(25-22)19-13-7-16(2)8-14-19/h7-15H,4-6H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGVLMVVPHKIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-butylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound belonging to the class of pyridazine derivatives. Its unique chemical structure, featuring methoxy and butyl groups, positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article aims to explore its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H22N2O3, characterized by a pyridazine ring substituted with both methoxy and butyl groups. The presence of these substituents enhances its solubility and reactivity, contributing to its biological activity.

Feature Description
Molecular Formula C19H22N2O3
Functional Groups Methoxy, Butyl, Phenyl
Pyridazine Ring Central to biological activity

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the reaction of 4-butylphenylhydrazine with 4-methoxybenzoyl chloride under acidic conditions to form the desired pyridazine derivative.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound has potential antimicrobial properties. In vitro tests have demonstrated efficacy against several bacterial strains, indicating its potential as an antibacterial agent.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Anticancer Potential

Research has indicated that this compound may possess anticancer properties. It has shown activity against various cancer cell lines in vitro, suggesting a mechanism that may involve the induction of apoptosis or inhibition of cell proliferation.

Case Studies

  • Antimicrobial Efficacy : In a study involving various bacterial strains, this compound exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested.
  • Anti-inflammatory Mechanism : A recent investigation into the compound's mechanism revealed that it significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, demonstrating its potential as an anti-inflammatory agent.
  • Cancer Cell Line Studies : In vitro assays showed that the compound inhibited the growth of MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines with IC50 values of 25 µM and 30 µM respectively.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.